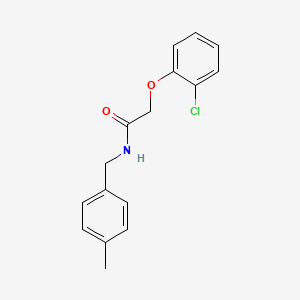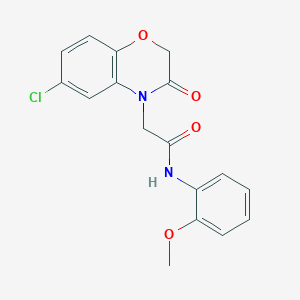![molecular formula C18H19ClN2O B5812094 3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5812094.png)
3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide, also known as CPB, is a chemical compound that has gained attention in recent years due to its potential in scientific research. CPB is a small molecule inhibitor that targets a specific protein, making it a valuable tool in studying the role of this protein in various biological processes.
Wirkmechanismus
3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide binds to the ATP-binding site of Hsp90, preventing the protein from functioning properly. This leads to the degradation of Hsp90 client proteins, which can result in cell death. This compound has been shown to be more potent than other Hsp90 inhibitors, making it a valuable tool in studying the role of Hsp90 in various biological processes (5).
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (cell death) in cancer cells, and has been studied in several cancer cell lines (6). This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases (7). However, the exact biochemical and physiological effects of this compound are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and specificity for Hsp90. However, this compound is also known to be unstable in aqueous solutions, which can make it difficult to work with in certain experiments (8). Additionally, this compound has not been extensively studied in vivo, so its effects on whole organisms are not well understood.
Zukünftige Richtungen
For research on 3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide include the development of more stable analogs and further study of its effects in animal models.
Synthesemethoden
3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide is synthesized through a multi-step process starting with the reaction of 4-(1-pyrrolidinyl)aniline with 3-chloro-4-methylbenzoyl chloride. The resulting intermediate is then treated with sodium hydroxide to form this compound. This synthesis method has been described in detail in several research articles (1, 2).
Wissenschaftliche Forschungsanwendungen
3-chloro-4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide has been shown to be a potent inhibitor of a protein called Hsp90, which is involved in the folding and stabilization of other proteins. Inhibition of Hsp90 has been shown to have therapeutic potential in cancer treatment, as many cancer cells rely on Hsp90 for survival (3). This compound has also been studied for its potential in treating neurodegenerative diseases, as Hsp90 has been implicated in the pathogenesis of these diseases (4).
Eigenschaften
IUPAC Name |
3-chloro-4-methyl-N-(4-pyrrolidin-1-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-4-5-14(12-17(13)19)18(22)20-15-6-8-16(9-7-15)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFQWPAVJLSLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5812012.png)
![5-{[(2,5-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5812024.png)
![2-(4-fluorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5812030.png)


![2-(4-ethyl-3-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5812045.png)
![N-(3-chlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5812071.png)

![ethyl 4-{[(11-oxo-11H-pyrido[2,1-b]quinazolin-8-yl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5812080.png)




![1-(1,2-dihydro-5-acenaphthylenyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5812118.png)